- Hydrocyanation and hydrogenation of acetylenes catalyzed by cyanocobaltatesJournal of the Chemical Society, 1983, (12), 1915-18,
Cas no 922-62-3 (2-Pentene, 3-methyl-,(2Z)-)

2-Pentene, 3-methyl-,(2Z)- structure
Product name:2-Pentene, 3-methyl-,(2Z)-
CAS No:922-62-3
MF:C6H12
Molecular Weight:84.1594820022583
MDL:MFCD00066518
CID:804810
PubChem ID:87572386
2-Pentene, 3-methyl-,(2Z)- 化学的及び物理的性質
名前と識別子
-
- 2-Pentene, 3-methyl-,(2Z)-
- cis-3-Methyl-2-pentene
- (Z)-3-Methyl-2-pentene
- (2Z)-3-Methyl-2-pentene (ACI)
- 2-Pentene, 3-methyl-, (Z)- (8CI)
- 922-61-2
- NSC-73911
- M0311
- 2-Pentene, 3-methyl-, (Z)-(8CI)(9CI)
- 2-Pentene, 3-methyl-, (Z)-(8CI)
- 3-Methyl-cis-2-pentene
- BEQGRRJLJLVQAQ-XQRVVYSFSA-N
- DTXCID90912300
- MFCD00009334
- CHEBI:229281
- (2Z)-3-methylpent-2-ene
- DTXSID10883604
- EINECS 213-078-8
- 2-Pentene, 3-methyl-, (Z)-
- NSC73911
- (Z)-3-Methylpent-2-ene
- 2-Pentene, 3-methyl-, (2Z)-
- 922-62-3
- T73073
- cis-3-Methyl-2-pentene, >=97.0% (GC)
- NSC 73911
- NS00079885
-
- MDL: MFCD00066518
- インチ: 1S/C6H12/c1-4-6(3)5-2/h4H,5H2,1-3H3/b6-4-
- InChIKey: BEQGRRJLJLVQAQ-XQRVVYSFSA-N
- SMILES: C(/C)(=C\C)\CC
計算された属性
- 精确分子量: 84.0939
- 同位素质量: 84.0939
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 6
- 回転可能化学結合数: 1
- 複雑さ: 51.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 何もない
- トポロジー分子極性表面積: 0
- XLogP3: 2.7
- Surface Charge: 0
じっけんとくせい
- Color/Form: 無色液体
- 密度みつど: 0.695±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: -134.8 ºC
- Boiling Point: 70°C
- フラッシュポイント: -22.0±14.8 ºC,
- Refractive Index: n20/D 1.402
- Solubility: ほとんど溶けない(0.05 g/l)(25ºC)、
- 稳定性: Stable. Highly flammable. Incompatible with strong oxidizing agents.
- LogP: 2.36260
- Solubility: 未確定
- じょうきあつ: 175.6±0.1 mmHg at 25°C
2-Pentene, 3-methyl-,(2Z)- Security Information
-
Symbol:
- Prompt:あぶない
- Signal Word:あぶない
- 危害声明: H225-H304
- Warning Statement: P210-P233-P240-P241+P242+P243-P280-P301+P310+P331-P303+P361+P353-P370+P378-P403+P235-P405-P501
- 危険物輸送番号:UN 3295 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-65
- セキュリティの説明: 9-16-29-33-62
-
危険物標識:
- 包装グループ:II
- HazardClass:3.1
- 储存条件:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
2-Pentene, 3-methyl-,(2Z)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AstaTech | T73073-5/G |
CIS-3-METHYL-2-PENTENE |
922-62-3 | 95% | 5g |
$361 | 2023-09-19 | |
eNovation Chemicals LLC | Y1050899-5ml |
cis-3-methyl-2-pentene |
922-62-3 | 95% | 5ml |
$385 | 2024-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | EH082-1ml |
2-Pentene, 3-methyl-,(2Z)- |
922-62-3 | 95.0%(GC) | 1ml |
¥727.0 | 2022-11-07 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TCIM0311-5ml |
cis-3-Methyl-2-pentene |
922-62-3 | >95.0%GC | 5ml |
¥1590.0 | 2022-11-07 | |
eNovation Chemicals LLC | Y1050899-5ml |
cis-3-methyl-2-pentene |
922-62-3 | 95% | 5ml |
$385 | 2025-03-01 | |
Cooke Chemical | T9323930-5mL |
cis-3-Methyl-2-pentene |
922-62-3 | >95.0%(GC) | 5ml |
RMB 1272.00 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X64755-1ml |
Cis-3-Methyl-2-pentene |
922-62-3 | ≥95%(GC) | 1ml |
¥448.0 | 2023-09-05 | |
eNovation Chemicals LLC | Y1050899-5ml |
cis-3-methyl-2-pentene |
922-62-3 | 95% | 5ml |
$385 | 2025-02-26 | |
AN HUI ZE SHENG Technology Co., Ltd. | M0311-5ML |
cis-3-Methyl-2-pentene |
922-62-3 | 95.0% | 5ML |
¥1590.00 | 2022-11-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | EH082-1ml |
2-Pentene, 3-methyl-,(2Z)- |
922-62-3 | 95.0%(GC) | 1ml |
¥510.0 | 2023-09-02 |
2-Pentene, 3-methyl-,(2Z)- 合成方法
Synthetic Circuit 1
Reaction Conditions
Reference
Synthetic Circuit 2
Reaction Conditions
Reference
- General stereospecific synthesis of trisubstituted alkenes via stepwise hydroborationJournal of Organic Chemistry, 1982, 47(27), 5407-9,
Synthetic Circuit 3
Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
- Acetylenes. II. A convenient one-step synthesis of allenesJournal of Organic Chemistry, 1955, 20, 95-101,
Synthetic Circuit 4
Reaction Conditions
Reference
- Reactions of N-sulfinyl compounds. XII. Ene reactions with 4-methyl-N-sulfinylbenzenesulfonamide - structure and reactivity of the ene componentsLiebigs Annalen der Chemie, 1980, (6), 843-57,
Synthetic Circuit 5
Reaction Conditions
Reference
- Rearrangement of cyclopropyl, substituted vinyl, and alkyl groups to divalent carbonTetrahedron Letters, 1982, 23(21), 2163-6,
Synthetic Circuit 6
Reaction Conditions
Reference
- A stereospecific synthesis of trisubstituted alkenes via hydridation of dialkylhaloboranes followed by hydroboration-iodination of internal alkynesJournal of Organic Chemistry, 1982, 47(1), 171-3,
Synthetic Circuit 7
Reaction Conditions
Reference
- The Pd(II)-catalyzed homogeneous isomerization of hexenesJournal of Molecular Catalysis A: Chemical, 1997, 123(2-3), 91-101,
Synthetic Circuit 8
Reaction Conditions
Reference
- Catalytic synthesis of bicyclic alkylene- and vinylcycloalkane-based hydrocarbonsNeftekhimiya, 1975, 15(5), 667-72,
Synthetic Circuit 9
Reaction Conditions
Reference
- Thermodynamic transition-state theory and extrathermodynamic correlations for the liquid-phase kinetics of ethanol derived ethersStudies in Surface Science and Catalysis, 1997, 109, 559-564,
Synthetic Circuit 10
Reaction Conditions
Reference
- Catalytic conversion of alcohols. Comparison of aluminum and molybdenum oxide catalystsJournal of Catalysis, 1983, 79(1), 58-69,
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
Reference
- Activity and mechanism of a dual-functional catalyst. II. Dehydrogenation and isomerization functions of platinum catalystKenkyu Hokoku - Asahi Garasu Kogyo Gijutsu Shoreikai, 1974, 25, 269-89,
Synthetic Circuit 13
Reaction Conditions
Reference
- Catalytic conversion of alcohols. XIV. Alkene products from the conversion of 3-methyl-3-pentanolJournal of Catalysis, 1980, 61(1), 279-81,
Synthetic Circuit 14
Reaction Conditions
Reference
- Mechanism of allylic hydroxylation by selenium dioxideJournal of Organic Chemistry, 1979, 44(25), 4683-9,
Synthetic Circuit 15
Reaction Conditions
Reference
- Trimethylsilylpotassium. Deoxygenation of epoxides with inversion of stereochemistryJournal of the American Chemical Society, 1976, 98(5), 1265-7,
Synthetic Circuit 16
Reaction Conditions
Reference
- Thermal reaction of 2-methyl-2-butene in the presence of azomethane: enthalpy of formation of the radicals (CH3)2CCH(CH3)2 and tert-C4H9Physical Chemistry Chemical Physics, 2000, 2(3), 349-354,
Synthetic Circuit 17
Reaction Conditions
Reference
- Ethers from ethanol - 5. Equilibria and kinetics of the coupled reaction network of liquid-phase 3-methyl-3-ethoxy-pentane synthesisChemical Engineering Science, 1996, 51(4), 649-61,
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
Reference
- Catalytic conversion of alcohols. 13. Alkene selectivity with titanium dioxide catalystsIndustrial & Engineering Chemistry Product Research and Development, 1979, 18(3), 202-5,
Synthetic Circuit 20
Reaction Conditions
Reference
- Catalytic conversion of alcohols. 8. Gallium oxide as a dehydration catalystJournal of Organic Chemistry, 1979, 44(13), 2142-5,
2-Pentene, 3-methyl-,(2Z)- Raw materials
2-Pentene, 3-methyl-,(2Z)- Preparation Products
2-Pentene, 3-methyl-,(2Z)- 関連文献
-
Galiya Magazova,Yoonrae Cho,Jessica A. Muhlenkamp,Jason C. Hicks Catal. Sci. Technol. 2022 12 5970
-
Galiya Magazova,Yoonrae Cho,Jessica A. Muhlenkamp,Jason C. Hicks Catal. Sci. Technol. 2022 12 5970
-
3. Reactions of n-hexane on Raney nickel at room temperature in the presence of adsorbed tritiumM. A. Long,A. L. Odell J. Chem. Soc. A 1969 1156
-
M. Beck,R. Winterhalter,F. Herrmann,G. K. Moortgat Phys. Chem. Chem. Phys. 2011 13 10970
-
5. 1186. The reaction of sulphur and sulphur compounds with olefinic substances. Part XIV. The reaction of sulphur and of dibenzyl tetrasulphide with 2-methylpent-2-ene and cis- and trans-3-methylpent-2-eneC. G. Moore,M. Porter J. Chem. Soc. 1965 6390
-
Shiyou Xing,Pengmei Lv,Jiayan Wang,Junying Fu,Pei Fan,Lingmei Yang,Gaixiu Yang,Zhenhong Yuan,Yong Chen Phys. Chem. Chem. Phys. 2017 19 2961
-
7. The reaction of 2-methyl-2-nitrosopropane and related species with organoboranes: a ready cis-elimination of alkene from trialkylboranesK. G. Foot,B. P. Roberts J. Chem. Soc. C 1971 3475
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Kimberley E. Leather,Max R. McGillen,Carl J. Percival Phys. Chem. Chem. Phys. 2010 12 2935
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Virendra K. Bhatia,Vidya B. Kapoor,Sneh K. Chopra Analyst 1990 115 253
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10. Additive bond-energy scheme for the calculation of enthalpies of formation of hydrocarbons including geminal H–H termsDerek W. Smith J. Chem. Soc. Faraday Trans. 1996 92 1141
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